![molecular formula C17H14N4 B14217562 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- CAS No. 824394-82-3](/img/structure/B14217562.png)
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is known for its broad range of chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with 2-(1H-imidazol-2-yl)benzaldehyde under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole and imidazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituents used.
Applications De Recherche Scientifique
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
4-Methylbenzimidazole: A derivative with a methyl group at the 4-position.
Uniqueness: 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl- is unique due to the presence of both an additional imidazole ring and a methyl group. This structural complexity enhances its potential for diverse chemical reactions and biological activities compared to simpler benzimidazole derivatives.
Propriétés
Numéro CAS |
824394-82-3 |
|---|---|
Formule moléculaire |
C17H14N4 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C17H14N4/c1-11-5-4-8-14-15(11)21-17(20-14)13-7-3-2-6-12(13)16-18-9-10-19-16/h2-10H,1H3,(H,18,19)(H,20,21) |
Clé InChI |
NGTOEEFLEKDLKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)NC(=N2)C3=CC=CC=C3C4=NC=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
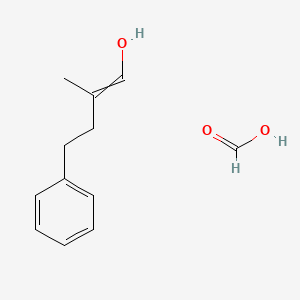
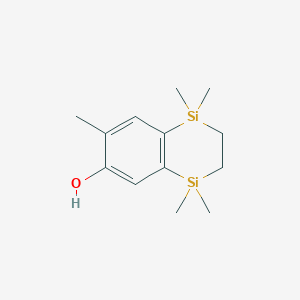
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)



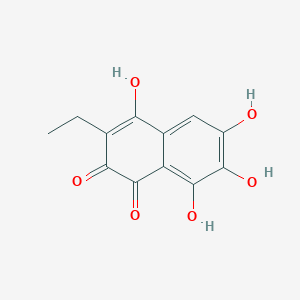
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)
![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
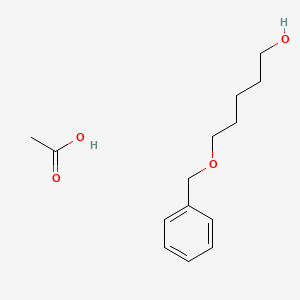
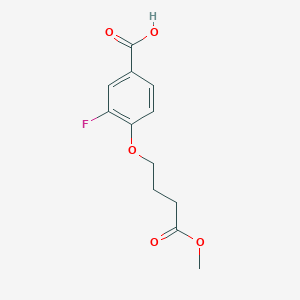
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
